molecular formula C12H13FO2 B1445201 6-(3-Fluoropropoxy)-indan-1-one CAS No. 1383985-32-7

6-(3-Fluoropropoxy)-indan-1-one

Cat. No. B1445201
M. Wt: 208.23 g/mol
InChI Key: HAHGCXCELXOBDW-UHFFFAOYSA-N
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Patent
US09248129B2

Procedure details

To a solution of 6-hydroxy-2,3-dihydro-1H-inden-1-one (3.0 g, 20 mmol) in THF (140 mL) were 3-fluoropropan-1-ol (1.67 mL, 22.3 mmol), triphenylphosphine (7.97 g, 30.4 mmol) and diisopropyl azodicarboxylate (5.98 mL, 30.4 mmol) added. The mixture was stirred at r.t. for two days. More 3-fluoropropanol (0.5 mL) was added and the mixture was heated to 45° C. After 2 h the mixture was concentrated, and the crude product was purified by flash chromatography using 0-20% EtOAc in heptane as eluent, affording 3.42 g (81% yield) of the title compound: 1H NMR (500 MHz, CDCl3) δ 2.12-2.26 (m, 2H), 2.68-2.76 (m, 2H), 3.04-3.12 (m, 2H), 4.14 (t, 2H), 4.61 (t, 1H), 4.70 (t, 1H), 7.17-7.22 (m, 2H), 7.38 (d, 1H); MS (EI) m/z 208 M.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
7.97 g
Type
reactant
Reaction Step Three
Quantity
5.98 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Six
Yield
81%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[F:12][CH2:13][CH2:14][CH2:15]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[F:12][CH2:13][CH2:14][CH2:15][O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C2CCC(C2=C1)=O
Step Two
Name
Quantity
1.67 mL
Type
reactant
Smiles
FCCCO
Step Three
Name
Quantity
7.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
5.98 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Five
Name
Quantity
0.5 mL
Type
reactant
Smiles
FCCCO
Step Six
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 45° C
CONCENTRATION
Type
CONCENTRATION
Details
After 2 h the mixture was concentrated
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FCCCOC1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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